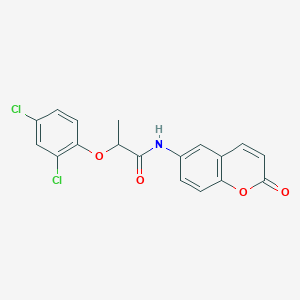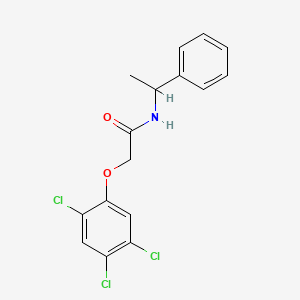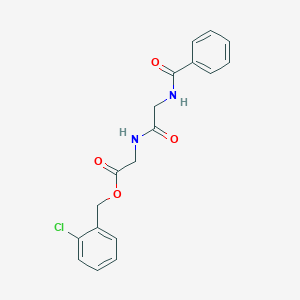
2-(4-bromophenoxy)-N-phenylpropanamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-phenylpropanamide, also known as BPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medical research. BPP belongs to the class of amides and is a white crystalline solid.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-phenylpropanamide has been found to have potential applications in medical research. It has been studied for its anticancer properties, specifically in the treatment of breast cancer. 2-(4-bromophenoxy)-N-phenylpropanamide has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-phenylpropanamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often overactivated in cancer cells. 2-(4-bromophenoxy)-N-phenylpropanamide inhibits this pathway by blocking the activation of Akt and mTOR, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-phenylpropanamide has been shown to have significant effects on the biochemical and physiological processes in cells. It has been found to induce apoptosis, inhibit cell proliferation, and inhibit the Akt/mTOR signaling pathway. 2-(4-bromophenoxy)-N-phenylpropanamide has also been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenoxy)-N-phenylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-bromophenoxy)-N-phenylpropanamide is also relatively inexpensive compared to other anticancer agents. However, 2-(4-bromophenoxy)-N-phenylpropanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(4-bromophenoxy)-N-phenylpropanamide. One area of interest is the development of 2-(4-bromophenoxy)-N-phenylpropanamide derivatives with improved solubility and potency. Another direction is the investigation of the synergistic effects of 2-(4-bromophenoxy)-N-phenylpropanamide with other anticancer agents. 2-(4-bromophenoxy)-N-phenylpropanamide may also have potential applications in the treatment of other types of cancer and inflammatory diseases. Further research is needed to fully understand the potential of 2-(4-bromophenoxy)-N-phenylpropanamide in medical research.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-phenylpropanamide, or 2-(4-bromophenoxy)-N-phenylpropanamide, is a chemical compound that has potential applications in medical research. 2-(4-bromophenoxy)-N-phenylpropanamide has been found to have anticancer properties, inhibit the Akt/mTOR signaling pathway, and have anti-inflammatory effects. While 2-(4-bromophenoxy)-N-phenylpropanamide has some limitations, it is a stable and relatively inexpensive compound that can be easily synthesized and purified. Future research on 2-(4-bromophenoxy)-N-phenylpropanamide may lead to the development of new treatments for cancer and inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11(19-14-9-7-12(16)8-10-14)15(18)17-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGJFFCVXZGNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4110934.png)
![2-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)(methyl)amino]benzoic acid](/img/structure/B4110941.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B4110948.png)

![6-amino-3-methyl-1-(2-naphthyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4110958.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4110975.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4110982.png)
![ethyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-3-piperidinecarboxylate](/img/structure/B4110993.png)
![4-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B4110994.png)


![2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4111026.png)
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111036.png)
